7-methoxy-N-(1-(thiophen-2-yl)propan-2-yl)benzofuran-2-carboxamide
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Description
7-methoxy-N-(1-(thiophen-2-yl)propan-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H17NO3S and its molecular weight is 315.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally related to methiopropamine , a compound known to function as a norepinephrine-dopamine reuptake inhibitor
Mode of Action
As a potential norepinephrine-dopamine reuptake inhibitor, this compound could prevent the reuptake of these neurotransmitters, increasing their concentration in the synaptic cleft and prolonging their effects . This could result in enhanced neurotransmission, potentially leading to stimulant effects.
Biochemical Pathways
If it acts as a norepinephrine-dopamine reuptake inhibitor, it would impact the norepinephrine and dopamine pathways in the brain . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and cognition.
Pharmacokinetics
Methiopropamine, a structurally similar compound, is known to undergo hydroxylation, demethylation, and deamination, with the end product likely being a substituted thiophene-2-carboxylic acid . This suggests that 7-methoxy-N-(1-(thiophen-2-yl)propan-2-yl)benzofuran-2-carboxamide might have similar metabolic pathways.
Result of Action
If it acts similarly to methiopropamine, it could potentially lead to increased synaptic concentrations of norepinephrine and dopamine, resulting in enhanced neurotransmission .
Properties
IUPAC Name |
7-methoxy-N-(1-thiophen-2-ylpropan-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-11(9-13-6-4-8-22-13)18-17(19)15-10-12-5-3-7-14(20-2)16(12)21-15/h3-8,10-11H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUADCMGEUUHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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